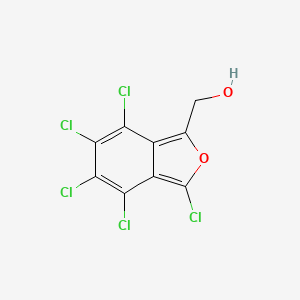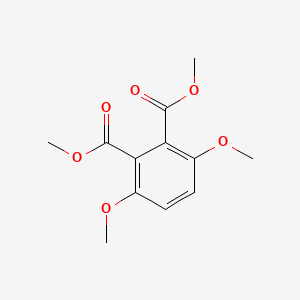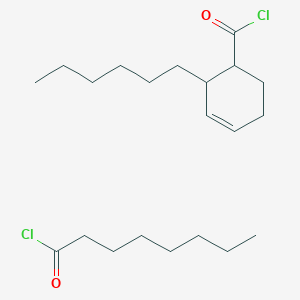![molecular formula C15H25NO3 B14482609 4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol CAS No. 67230-42-6](/img/structure/B14482609.png)
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol is an organic compound that belongs to the class of phenols It features a benzene ring substituted with two hydroxyl groups and a hydroxyalkylamino side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring Substituents: The benzene ring is first substituted with hydroxyl groups through electrophilic aromatic substitution reactions.
Addition of the Hydroxyalkylamino Side Chain: The hydroxyalkylamino side chain is introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols.
Aplicaciones Científicas De Investigación
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the hydroxyalkylamino side chain.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.
Resorcinol (1,3-dihydroxybenzene): Another isomer with hydroxyl groups in different positions.
Uniqueness
4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol is unique due to its specific substitution pattern and the presence of the hydroxyalkylamino side chain, which imparts distinct chemical and biological properties compared to its isomers.
Propiedades
Número CAS |
67230-42-6 |
|---|---|
Fórmula molecular |
C15H25NO3 |
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-(pentan-3-ylamino)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H25NO3/c1-4-11(5-2)16-12(6-3)15(19)10-7-8-13(17)14(18)9-10/h7-9,11-12,15-19H,4-6H2,1-3H3 |
Clave InChI |
ICGXXGACGXBXFJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC(CC)C(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)

![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)






![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
